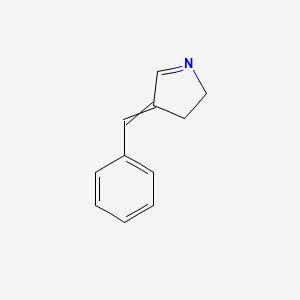
4-Benzylidene-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylidene-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with a benzylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 3,4-dihydro-2H-pyrrole under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Benzylidene-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxaldehyde, while reduction can produce 4-benzyl-3,4-dihydro-2H-pyrrole .
科学研究应用
4-Benzylidene-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
作用机制
The mechanism of action of 4-Benzylidene-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyrrole: Lacks the benzylidene substituent, making it less reactive in certain chemical reactions.
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole: Contains additional methyl groups, which can influence its chemical and biological properties.
Uniqueness
4-Benzylidene-3,4-dihydro-2H-pyrrole is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other pyrrole derivatives and contributes to its versatility in scientific research and industrial applications .
属性
CAS 编号 |
88631-61-2 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
4-benzylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8-9H,6-7H2 |
InChI 键 |
FOKBINLXJJRNSM-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC1=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
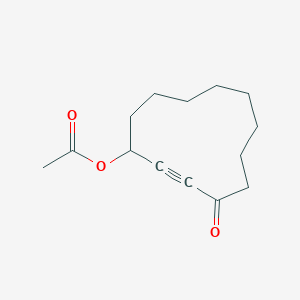
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)


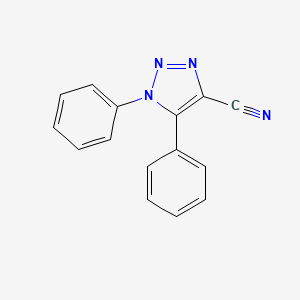
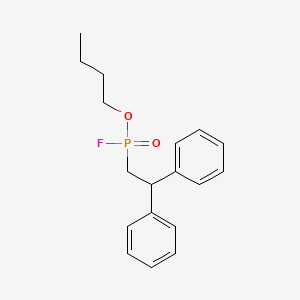

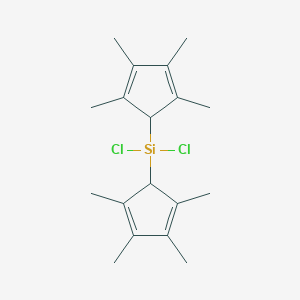
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
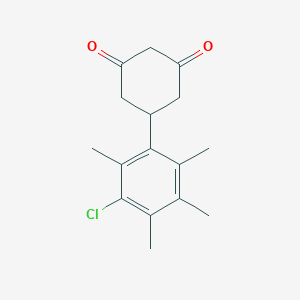
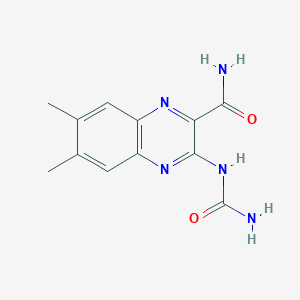
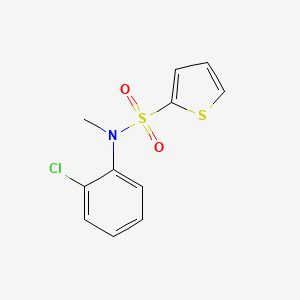
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
